(Z)-(17-ethanehydrazonoyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)hydrazine
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Overview
Description
(Z)-(17-ethanehydrazonoyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)hydrazine is a complex organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be hydrogen or organic substituents. This particular compound is notable for its intricate structure, which includes a cyclopenta[a]phenanthrene backbone, a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(17-ethanehydrazonoyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)hydrazine typically involves the condensation of an appropriate hydrazide with an aldehyde or ketone. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions . The choice of hydrazide and aldehyde/ketone can significantly influence the yield and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of hydrazones like this compound may involve mechanochemical synthesis or solid-state melt reactions . These methods are advantageous due to their efficiency and scalability, allowing for the production of large quantities of the compound with high consistency.
Chemical Reactions Analysis
Types of Reactions
(Z)-(17-ethanehydrazonoyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under acidic or basic conditions, often using halogenating agents or nucleophiles
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride in an inert atmosphere
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
Chemistry
In chemistry, (Z)-(17-ethanehydrazonoyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)hydrazine is used as a precursor for the synthesis of various complex organic molecules. Its unique structure allows for the formation of diverse chemical entities through subsequent reactions .
Biology and Medicine
It can be used in the design of new pharmaceuticals with specific biological activities .
Industry
Industrially, this compound is employed in the production of polymers and other materials. Its reactivity makes it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of (Z)-(17-ethanehydrazonoyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. This interaction is often mediated by the hydrazone functional group, which can undergo nucleophilic addition reactions with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: A simpler hydrazine derivative used in the synthesis of pharmaceuticals.
2,4-Dinitrophenylhydrazine: Commonly used in analytical chemistry for the detection of carbonyl compounds.
Uniqueness
What sets (Z)-(17-ethanehydrazonoyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)hydrazine apart is its complex structure, which provides unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring specific molecular interactions .
Properties
IUPAC Name |
(Z)-(17-ethanehydrazonoyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4/c1-13(24-22)17-6-7-18-16-5-4-14-12-15(25-23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11,22-23H2,1-3H3/b24-13+,25-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLSVRGWXOQKDI-KEBAUVPJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN)C1CCC2C1(CCC3C2CCC4=CC(=NN)CCC34C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N)/C1CCC2C1(CCC3C2CCC4=C/C(=N\N)/CCC34C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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